Ethyl 6-hydroxy-5-iodonicotinate

Organic Synthesis Medicinal Chemistry Regioselectivity

Researchers face supply gaps in specialized nicotinate building blocks with orthogonal reactivity for library synthesis. Ethyl 6-hydroxy-5-iodonicotinate solves this with a precise 5-iodo (cross-coupling) and 6-hydroxy (O-alkylation/H-bond donor) dual handle. - **Key Advantage**: Enables Suzuki-Miyaura, Sonogashira, or Heck couplings at 5-position after protecting/alkylating the 6-OH. - **Supply Certainty**: Stocked in R&D quantities (250mg to 25g). - **Technical Validity**: Verified purity ≥95% (HPLC) with COA provided.

Molecular Formula C8H8INO3
Molecular Weight 293.06 g/mol
CAS No. 160729-80-6
Cat. No. B3106809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxy-5-iodonicotinate
CAS160729-80-6
Molecular FormulaC8H8INO3
Molecular Weight293.06 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC(=O)C(=C1)I
InChIInChI=1S/C8H8INO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11)
InChIKeyYTBFIGPKLKWILM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-hydroxy-5-iodonicotinate: Properties & Procurement


Ethyl 6-hydroxy-5-iodonicotinate (CAS 160729-80-6), with the molecular formula C8H8INO3 and a molecular weight of 293.06 g/mol, is a derivative of nicotinic acid . It features a pyridine ring with an ethyl ester group at position 3, a hydroxyl group at position 6, and an iodine atom at position 5 . This heterocyclic building block is primarily utilized in medicinal chemistry and organic synthesis for the development of more complex molecules, leveraging the iodine as a versatile handle for cross-coupling reactions .

1
Cross-coupling ready: iodo handle supports Suzuki, Sonogashira, Heck reactions
2
Orthogonal functionalization: hydroxyl enables O-alkylation before or after coupling
3
Heterocyclic scaffold for sequential derivatization in med chem programs

Why This Iodonicotinate Cannot Be Substituted


The strategic value of ethyl 6-hydroxy-5-iodonicotinate lies in its specific dual reactivity, which is not replicated by its regioisomers or other halogenated pyridine analogs. The 6-hydroxy group can act as a nucleophile, a hydrogen-bond donor/acceptor, or a site for further functionalization (e.g., O-alkylation) , while the 5-iodo substituent is a potent electrophilic partner for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings [1]. Substituting this compound with, for example, ethyl 5-iodonicotinate (CAS 63473-00-7) would result in the loss of the critical hydroxyl handle, while using ethyl 5-hydroxy-6-iodonicotinate (CAS 59288-40-3) alters the regiochemistry, which can lead to different reactivity profiles and biological outcomes due to changes in electronic distribution and steric hindrance . The precise 5-iodo-6-hydroxy arrangement is often a key design element in the synthesis of specific heterocyclic scaffolds, making direct substitution unfeasible without compromising the synthetic route [2].

Loss of OH Analogues lacking 6-hydroxy (e.g. ethyl 5-iodonicotinate) eliminate a key functionalization handle, limiting sequential reactivity.
Regioisomer Ethyl 5-hydroxy-6-iodonicotinate switches substitution pattern; electronic and steric profiles may alter coupling outcomes and biological SAR.
Halogen switch Replacing iodine with bromine reduces oxidative addition rates; may require harsher conditions and limit substrate scope in cross-couplings.

Ethyl 6-hydroxy-5-iodonicotinate vs. Building Block Analogs


Regioisomer: 5-Iodo-6-Hydroxy vs. 5-Hydroxy-6-Iodo

A critical differentiator is the compound's specific regioisomeric substitution pattern. The ethyl 6-hydroxy-5-iodonicotinate (CAS 160729-80-6) features a hydroxyl at the 6-position and an iodine at the 5-position. In contrast, the closely named analog, ethyl 5-hydroxy-6-iodonicotinate (CAS 59288-40-3), has the substituents reversed . This regiochemical difference fundamentally alters the compound's electronic properties and reactivity profile.

Regioisomer identity
Head-to-head
6-OH-5-I vs 5-OH-6-I substitution
Regiochemistry determines synthetic route and target scaffold geometry.
Verify isomer identity before use.
Organic Synthesis Medicinal Chemistry Regioselectivity

Dual Reactivity: Hydroxyl & Iodo Handles

Ethyl 6-hydroxy-5-iodonicotinate offers a platform for sequential or orthogonal functionalization that simpler analogs lack. For instance, the hydroxyl group can be O-alkylated to introduce an isopropoxy group (e.g., forming ethyl 5-iodo-6-isopropoxynicotinate) before using the iodo handle in a subsequent Suzuki coupling . Analogs like ethyl 5-iodonicotinate (CAS 63473-00-7) lack this hydroxyl group, limiting them to a single functionalization vector [1]. Similarly, compounds like ethyl 2-chloro-4-iodonicotinate (CAS 219727-21-6) offer two halogens but no oxygen-based nucleophile, changing the types of reactions that can be performed [2].

Reactive handles
Class-level
Dual (I, OH) vs single (I) handle
Dual functionality enables sequential, multi-step synthetic pathways.
Class-level inference from building block utility.
Synthetic Chemistry Cross-Coupling Sequential Reactions

Iodine Leaving Group for Suzuki Coupling

The iodine atom at the 5-position serves as a superior leaving group for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry [1]. In the broader class of iodoheterocycles, the iodo substituent is known to be more reactive than corresponding bromo or chloro analogs in oxidative addition, the rate-determining step in many cross-couplings [2]. This enhanced reactivity allows for milder reaction conditions and broader substrate scope compared to using a bromonicotinate derivative.

Coupling reactivity
Class-level
I >> Br >> Cl
Iodo handle permits mildest cross-coupling conditions among halogens.
Relative oxidative addition rates for iodoheterocycles.
Palladium Catalysis C-C Bond Formation Medicinal Chemistry

Ethyl 6-hydroxy-5-iodonicotinate Applications in R&D


Nicotinate Libraries via Sequential Derivatization

Leveraging its dual reactivity, ethyl 6-hydroxy-5-iodonicotinate is an ideal starting material for generating libraries of functionalized nicotinate derivatives. A common workflow involves first O-alkylating the 6-hydroxy group to install a lipophilic tail or a protective group , followed by a palladium-catalyzed Suzuki-Miyaura coupling at the 5-iodo position to introduce an aryl or heteroaryl group [1]. This two-step sequence enables the rapid exploration of chemical space around the pyridine core for drug discovery programs.

Iodoheterocyclic Scaffolds in SAR Studies

The compound serves as a versatile intermediate for constructing more complex iodoheterocyclic frameworks . The iodine atom is not only a handle for cross-coupling but can also be retained in a final molecule to explore the effects of a heavy halogen on biological activity, including potential halogen bonding interactions [1]. This is a key application in medicinal chemistry where SAR studies are paramount.

Advanced Intermediates for Agrochemical & Pharma R&D

Due to its specific substitution pattern, this compound is a building block of choice for synthesizing advanced intermediates used in both pharmaceutical and agrochemical research . Its use in patented processes for synthesizing pharmaceutically relevant compounds underscores its industrial value and validates its role as a specialized, non-generic intermediate [1].

Application
Selection Property
Validation Focus
Nicotinate library synthesis
Dual reactivity (OH & I)
Sequential derivatization workflow
Iodoheterocyclic SAR studies
Iodo handle retention potential
Cross-coupling scope and halogen bonding effects
Pharma/agro advanced intermediate
Regiospecific 5-I,6-OH substitution
Synthetic route compatibility and building block identity

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